molecular formula C23H26N4O5S B11613990 4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate

4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11613990
M. Wt: 470.5 g/mol
InChI Key: YVOVAALIIYFJJE-BUVRLJJBSA-N
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Description

4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylamino group, a benzothiazole ring, and a phenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the tert-butylamino group and the phenyl acetate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and phenyl acetate analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

4-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

[4-[(E)-[[3-(tert-butylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H26N4O5S/c1-16(28)32-18-11-9-17(10-12-18)15-24-27(14-13-21(29)25-23(2,3)4)22-19-7-5-6-8-20(19)33(30,31)26-22/h5-12,15H,13-14H2,1-4H3,(H,25,29)/b24-15+

InChI Key

YVOVAALIIYFJJE-BUVRLJJBSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/N(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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